molecular formula C10H12O3 B13831424 Isopropyl-d7 Paraben

Isopropyl-d7 Paraben

Cat. No.: B13831424
M. Wt: 187.24 g/mol
InChI Key: CMHMMKSPYOOVGI-QXMYYZBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl-d7 Paraben, also known as Isopropyl 4-hydroxybenzoate-d7, is a deuterium-labeled compound. It is a derivative of p-hydroxybenzoic acid, where the hydrogen atoms in the isopropyl group are replaced by deuterium. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl-d7 Paraben can be synthesized through the esterification of p-hydroxybenzoic acid with deuterated isopropanol (propan-2-yl-d7). The reaction typically involves the use of a catalyst such as sulfuric acid or thionyl chloride to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated isopropanol and p-hydroxybenzoic acid. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The final product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Isopropyl-d7 Paraben undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl-d7 Paraben is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

Isopropyl-d7 Paraben exerts its effects primarily through its role as an internal standard in analytical applications. Its deuterium labeling allows for precise tracking and quantification in mass spectrometry and NMR spectroscopy. The compound does not have a direct biological mechanism of action but serves as a reference point in various analytical methods .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl-d7 Paraben is unique due to its specific deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances the accuracy and precision of analytical measurements, making it a valuable tool in research and industry .

Properties

Molecular Formula

C10H12O3

Molecular Weight

187.24 g/mol

IUPAC Name

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 4-hydroxybenzoate

InChI

InChI=1S/C10H12O3/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3/i1D3,2D3,7D

InChI Key

CMHMMKSPYOOVGI-QXMYYZBZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C1=CC=C(C=C1)O

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

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